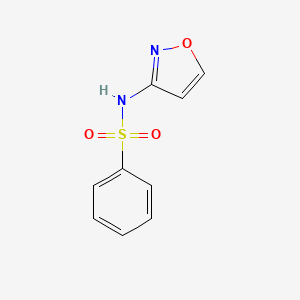

N-(1,2-oxazol-3-yl)benzenesulfonamide

Description

Contextualization within Sulfonamide Chemistry Research

Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a cornerstone in the history and ongoing development of pharmaceuticals. ajchem-b.com Their journey began with the discovery of their antibacterial properties, which revolutionized medicine before the widespread availability of penicillin. ajchem-b.com Today, the applications of sulfonamides have expanded dramatically, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antidiabetic properties. ajchem-b.comresearchgate.net

The versatility of the sulfonamide group lies in its ability to be readily integrated with other molecular scaffolds, allowing for the fine-tuning of its pharmacological profile. researchgate.net Researchers continue to explore new sulfonamide derivatives to combat emerging diseases and overcome antibiotic resistance. tandfonline.com The development of novel synthetic methods, such as cascade reactions to form macrocyclic sulfonamides, highlights the ongoing innovation in this field. york.ac.uk The core structure of N-(1,2-oxazol-3-yl)benzenesulfonamide fits squarely within this research paradigm, representing a strategic combination of the established benzenesulfonamide (B165840) moiety with a heterocyclic ring to explore new therapeutic possibilities.

Significance of the 1,2-Oxazole Moiety in Heterocyclic Chemistry

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are of paramount importance in medicinal chemistry. tandfonline.com The 1,2-oxazole, also known as isoxazole (B147169), is a five-membered aromatic ring containing a nitrogen and an oxygen atom adjacent to each other. This arrangement confers unique physicochemical properties that make it a valuable component in drug design. rsc.org

The oxazole (B20620) ring is considered a bioisostere of other cyclic structures, meaning it can replace other groups while maintaining or enhancing biological activity. rsc.orgnih.gov Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows molecules containing this moiety to bind effectively with biological targets like enzymes and receptors. tandfonline.comrsc.org Consequently, oxazole and its isomers are found in numerous approved drugs and are a frequent focus of research for developing new agents with activities ranging from antibacterial and antiviral to anticancer and anti-inflammatory. nih.govresearchgate.net The incorporation of the 1,2-oxazole ring into the structure of this compound is a deliberate strategy to leverage these favorable properties.

Overview of Academic Research Trajectories Involving this compound and its Core Structure

While extensive research on the specific compound this compound is not widely published, a significant body of work exists on closely related analogues and derivatives. This research provides valuable insights into the potential of its core structure. The primary research trajectories focus on synthesizing novel derivatives and evaluating their biological activities, particularly as anticancer and antimicrobial agents.

For instance, a series of 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. These compounds demonstrated significant activity, particularly against leukemia cell lines, by inhibiting tubulin polymerization. acs.org Another study focused on the copper-catalyzed synthesis of isoxazolidine/1,2-oxazinane-3-ylidene sulfonamides, creating analogues of the antibiotic sulfamethoxazole (B1682508). researchgate.net This highlights the utility of the oxazole-sulfonamide scaffold in developing new antibacterial agents.

Furthermore, research into 5-(sulfamoyl)thien-2-yl 1,3-oxazole derivatives as carbonic anhydrase inhibitors demonstrates the potential for this structural class to target specific enzymes involved in disease. nih.gov The synthesis of compounds like 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide also contributes to the understanding of the structure-activity relationships within this chemical family. nih.gov

These studies collectively underscore the academic interest in the this compound core structure as a versatile platform for the development of new therapeutic agents. The research findings for related compounds are often presented in detailed data tables to compare their efficacy.

Interactive Data Table: Anticancer Activity of 1,3-Oxazole Sulfonamide Derivatives acs.org

| Compound | Mean GI₅₀ (nM) | Cell Line Specificity | Mechanism of Action |

| 2-chloro-5-methylphenyl derivative | 48.8 | Leukemia | Tubulin Polymerization Inhibitor |

| 1-naphthyl derivative | 44.7 | Leukemia | Tubulin Polymerization Inhibitor |

| Compound 55 | Submicromolar | Leukemia | Tubulin Polymerization Inhibitor |

| Compound 56 | Submicromolar | Leukemia | Tubulin Polymerization Inhibitor |

Interactive Data Table: Physicochemical Properties of Benzenesulfonamide and a Derivative nih.govchemicalbook.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility |

| Benzenesulfonamide | C₆H₇NO₂S | 157.19 | 149-152 | 4.3 g/L (16 °C) |

| N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | C₁₀H₁₀N₂O₃S | 238.27 | Not specified | Not specified |

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-6-7-14-10-9/h1-7H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNITHABNQZDAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397376 | |

| Record name | N-(1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900415-31-8 | |

| Record name | N-(1,2-oxazol-3-yl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 1,2 Oxazol 3 Yl Benzenesulfonamide and Its Research Analogs

Precursor Identification and Design Strategies

The synthesis of N-(1,2-oxazol-3-yl)benzenesulfonamide is fundamentally a convergent process, requiring the strategic preparation and coupling of two key precursors. The molecular architecture is designed around the linkage of a benzenesulfonamide (B165840) moiety with a 3-amino-1,2-oxazole ring.

The primary precursors are:

Benzenesulfonyl Chloride (or its derivatives): This is the electrophilic component that provides the benzenesulfonyl group. It is a commercially available organosulfur compound prepared through methods like the chlorosulfonation of benzene (B151609). wikipedia.org It readily reacts with nucleophiles such as amines. wikipedia.orgresearchgate.net

3-Amino-1,2-oxazole (or its derivatives): This precursor serves as the nucleophile. The 1,2-oxazole ring system, also known as isoxazole (B147169), is a critical heterocyclic motif. The synthesis of the 1,2-oxazole ring itself can be achieved through two primary pathways: the 1,3-dipolar cycloaddition of alkynes with nitrile oxides, or the reaction of a three-carbon component, like a 1,3-diketone, with hydroxylamine (B1172632) hydrochloride. nih.gov The synthesis of 3-amino-1,2-benzisoxazole derivatives has been demonstrated from 2-[(isopropylideneamino)oxy]benzonitrile. researchgate.net For non-benzofused systems, similar strategies apply, starting from appropriate acyclic precursors.

The design strategy leverages the established biological significance of both the sulfonamide group, a cornerstone of sulfa drugs, and the oxazole (B20620) ring, a versatile heterocycle found in many pharmacologically active compounds. researchgate.netnih.gov The combination of these two pharmacophores into a single molecule is a common approach in medicinal chemistry to explore new chemical space and biological activities.

Classical Synthetic Routes

Traditional methods for constructing the sulfonamide linkage remain highly relevant and are characterized by their reliability and well-understood mechanisms.

Condensation Reactions for Benzenesulfonamide Formation

The most direct and widely used method for forming the N-S bond in this compound is the condensation reaction between benzenesulfonyl chloride and 3-amino-1,2-oxazole. This reaction is a cornerstone of sulfonamide synthesis and is analogous to the Hinsberg test for amines. libretexts.orgwikipedia.org

The reaction mechanism involves the nucleophilic attack of the primary amino group of the oxazole on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the displacement of the chloride ion. wikipedia.org The reaction is typically performed in the presence of a base, such as pyridine (B92270) or an aqueous alkali like sodium hydroxide, to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.orgresearchgate.net The reaction between benzenesulfonyl chloride and substituted anilines is noted to be a highly efficient reaction that proceeds to completion. researchgate.net For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved in high yield by reacting benzenesulfonyl chloride with 3-aminopyridine (B143674) in the presence of aqueous sodium carbonate, followed by acidification with HCl. researchgate.net

General Reaction Scheme: C₆H₅SO₂Cl + H₂N-(1,2-oxazol-3-yl) + Base → C₆H₅SO₂NH-(1,2-oxazol-3-yl) + [Base-H]⁺Cl⁻

This method's utility is demonstrated in the synthesis of various N-aryl substituted benzenesulfonamide derivatives, where benzenesulfonyl chloride is coupled with different aromatic amines in a mixture of acetone (B3395972) and pyridine. researchgate.net

Schiff Base Formation Strategies and their Application to Sulfonamide-Oxazole Linkages

Schiff base formation provides a versatile method for creating analogs of this compound, particularly when the benzenesulfonamide precursor contains an additional free amino group. A prime example is sulfamethoxazole (B1682508), which is 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. The aromatic amino group at the C-4 position is available for further modification.

The synthesis involves the condensation of the amino group of the sulfonamide with the carbonyl group of an aromatic aldehyde or ketone. researchgate.netresearchgate.net This reaction is typically catalyzed by a small amount of acid, such as glacial acetic acid, and is often carried out by refluxing the reactants in a solvent like absolute ethanol. researchgate.netnih.gov

General Reaction Scheme for Schiff Base Formation: R-CHO + H₂N-Ar-SO₂NH-(1,2-oxazol-3-yl) → R-CH=N-Ar-SO₂NH-(1,2-oxazol-3-yl) + H₂O

This strategy has been successfully employed to synthesize a series of Schiff base derivatives of sulfamethoxazole by reacting it with various substituted aromatic aldehydes. researchgate.netnih.govijcce.ac.ir The formation of the azomethine (-C=N-) group is a key indicator of a successful reaction and can be confirmed by spectroscopic methods. researchgate.netijcce.ac.ir

Modern Synthetic Approaches

To improve efficiency, yield, and environmental friendliness, modern synthetic protocols have been developed and applied to the synthesis of sulfonamides and their derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity by minimizing side reactions. researchgate.netscirp.org

A notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate unstable sulfonyl chlorides. organic-chemistry.orgacs.org In one such protocol, the sulfonic acid is activated with 2,4,6-trichloro- researchgate.netorganic-chemistry.orgacs.org-triazine (TCT) under microwave irradiation, followed by a second microwave-assisted step where the intermediate reacts with an amine to furnish the final sulfonamide in high yield. researchgate.netorganic-chemistry.orgscribd.com

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Reaction Time | Several hours | 10-30 minutes | researchgate.netscirp.org |

| Product Yield | Moderate to Good | Good to Excellent (often >90%) | scirp.orgscribd.com |

| Purity | May require extensive purification | Higher purity, reduced side products | scirp.org |

| Conditions | Prolonged heating | Rapid, controlled heating | organic-chemistry.orgscribd.com |

This approach shows good functional group tolerance and is operationally simple, making it highly relevant for pharmaceutical applications. organic-chemistry.org

Metal-Catalyzed Coupling Reactions for Derivative Formation

Metal-catalyzed cross-coupling reactions represent a significant advancement in forming C-N bonds, offering an alternative to classical condensation methods for synthesizing N-aryl sulfonamides. These methods are particularly valuable for creating diverse libraries of derivatives.

Copper-Catalyzed N-Arylation: Copper catalysis provides a cost-effective and powerful system for the N-arylation of sulfonamides. nih.gov A combination of copper salts (e.g., CuI, Cu₂O) and specific ligands like oxalamides or 4-hydroxypicolinamides can effectively couple a wide range of primary and secondary sulfonamides with (hetero)aryl chlorides and bromides. nih.gov An efficient, ligand-free method uses a copper catalyst in water to couple sulfonamides with arylboronic acids, highlighting a move towards more environmentally benign "green chemistry" principles. organic-chemistry.org

Palladium-Catalyzed N-Arylation: Palladium-catalyzed reactions are also prominent for constructing sulfonamide derivatives. While early methods had limitations, newer systems have expanded the scope. For example, palladium catalysis can be used for the chlorosulfonylation of arylboronic acids to generate arylsulfonyl chlorides, which can then be reacted with amines. mit.edu Nickel-catalyzed cross-couplings, enabled by ligands such as DalPhos, have also been developed for the reaction of sulfonamides with (hetero)aryl chlorides. researchgate.net These catalytic approaches avoid the potentially genotoxic issues associated with some traditional condensation methods and allow for the direct sulfonamidation of complex, drug-like molecules. nih.gov

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Cu₂O / 4-hydroxypicolinamide | Sulfonamides + (Hetero)aryl chlorides | Effective for coupling with readily available aryl chlorides. | nih.gov |

| Cu(OAc)₂·H₂O (ligand-free) | Sulfonamides + Arylboronic acids | Environmentally friendly (uses water as solvent), simple workup. | organic-chemistry.org |

| Pd Catalyst | Aryl Iodides + Hydrazines | Enables aminosulfonylation to prepare N-amino-sulfonamides. | mit.edu |

| Ni-DalPhos Complex | Sulfonamides + (Hetero)aryl chlorides | Provides an alternative to palladium for C-N cross-coupling. | researchgate.net |

Synthesis of Structurally Modified Analogs and Derivatives

The generation of analog libraries from the parent this compound structure is a key strategy for developing compounds with tailored properties. Modifications typically target the benzenesulfonamide moiety or the 1,2-oxazole ring system.

The benzenesulfonamide portion of the molecule is a frequent target for modification to enhance potency and modulate physicochemical properties. Synthetic strategies often involve the coupling of a substituted benzenesulfonyl chloride with an appropriate amino-oxazole precursor.

Researchers have synthesized a wide array of derivatives by introducing various substituents onto the phenyl ring of the benzenesulfonamide. For instance, aniline (B41778) analogues with 3-Cl and 3-CF3 substitutions have been prepared through copper-catalyzed cross-coupling reactions, demonstrating enhanced antiviral potencies. nih.gov Another approach involves a Sandmeyer reaction on a substituted aniline to generate the corresponding benzenesulfonyl chloride, which is then reacted with ammonia (B1221849) before coupling with the oxazole component. nih.gov

The synthesis of benzenesulfonamides bearing different heterocyclic rings as bioisosteric replacements for the oxazole has also been explored. For example, derivatives incorporating a 1,2,4-triazole (B32235) ring have been synthesized with the aim of developing new antimalarial agents. mdpi.com The general synthetic route for these compounds involves reacting 3-amino-1H-1,2,4-triazoles with various sulfonyl chlorides in acetonitrile (B52724) or DMF. mdpi.com Similarly, novel benzenesulfonamide derivatives bearing functionalized imidazole (B134444) or S-alkylated groups have been synthesized to target multidrug-resistant mycobacteria. mdpi.com

Further modifications include the incorporation of ureido groups. A series of N-(5-methyl-isoxazol-3-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives has been designed and synthesized to explore their potential as human carbonic anhydrase inhibitors. nih.gov The synthesis of 1,3,4-oxadiazole (B1194373) sulfonamide derivatives containing a pyrazole (B372694) structure has also been reported, aiming to create compounds with high biological activity through structural optimization. acs.org

The table below summarizes various synthetic approaches for modifying the benzenesulfonamide moiety.

| Synthesis Strategy | Starting Materials | Key Reagents/Conditions | Resulting Derivative Type | Ref |

| Copper-Catalyzed Cross-Coupling | Substituted phenyl bromides, Amine (e.g., aminocyclohexane) | Copper catalyst | Substituted aniline analogues | nih.gov |

| Sandmeyer Reaction & Coupling | Substituted aniline, Amine | NaNO₂, HCl; CuCl, SO₂, AcOH; NH₃; CuI, K₃PO₄, L-proline | Disubstituted benzenesulfonamide analogues | nih.gov |

| Acylation | (tert-butoxycarbonyl)-L-phenylalanine, Substituted benzenesulfonyl chloride | PyBop, DIEA; TFA; Boc-glycine; Acylation | Benzenesulfonamide-containing phenylalanine derivatives | nih.gov |

| Condensation & Cyclization | Aminoguanidine bicarbonate, Carboxylic acids, Sulfonyl chlorides | Acetonitrile or DMF | 1H-1,2,4-triazol-3-yl benzenesulfonamides | mdpi.com |

| Wittig Reaction | 2-(chloromethyl)-1,3,4-oxadiazole phosphonium (B103445) salts, Arylaldehydes | N,N-diisopropylethylamine | (E)-5-[5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl]benzenesulfonamides | nih.gov |

| Diazotization & Azide Substitution | Sulfanilamide, β-ketoesters | NaNO₂, NaN₃; Organic base | 1,2,3-triazole-4-carboxylates bearing a benzenesulfonamide | semanticscholar.org |

Modifications to the 1,2-oxazole ring are crucial for fine-tuning the biological activity and specificity of the compounds. These substitutions can alter the steric and electronic properties of the molecule, influencing its interaction with biological targets.

A common precursor for these syntheses is sulfamethoxazole, which is N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. sci-hub.se The synthesis of sulfamethoxazole itself involves the reaction of 3-amino-5-methylisoxazole (B124983) with p-acetamidobenzenesulfonyl chloride at room temperature. sci-hub.se

A general route for creating novel 1,3-oxazole sulfonamides (note the different isomer) begins with a substituted acetophenone. acs.orgnih.gov The synthesis proceeds through bromination to an α-bromoketone, followed by the Delépine reaction to form a primary amine salt. This salt is then acylated and cyclized to yield the substituted 1,3-oxazole. acs.orgnih.gov The resulting oxazole is converted to a pivotal benzenesulfonyl chloride intermediate, which can then be reacted with various amines or anilines to construct a library of sulfonamides. acs.orgnih.gov This multi-step synthesis requires no protecting group chemistry for most intermediates. acs.org

A photoinduced protocol has also been developed for synthesizing trisubstituted oxazoles from diazo compounds and nitriles. researchgate.net This method proceeds via a [3+2] cycloaddition of singlet carbenes (from photolysis of the diazo compound) with nitriles. researchgate.net

The table below details examples of substitutions on the oxazole ring and the synthetic methods employed.

| Oxazole Derivative | Synthetic Approach | Key Intermediates/Reagents | Purpose/Application | Ref |

| 5-Methyl-1,2-oxazole | Reaction of amine with sulfonyl chloride | 3-amino-5-methylisoxazole, p-acetamidobenzenesulfonyl chloride | Precursor for sulfamethoxazole and its derivatives | sci-hub.se |

| 2-Cyclopropyl-5-phenyl-1,3-oxazole | Multi-step synthesis from acetophenone | α-bromoketone, cyclopropylcarbonyl chloride, phosphoryl chloride | Building block for novel tubulin polymerization inhibitors | acs.orgnih.gov |

| Trisubstituted oxazoles | Photoinduced [3+2] cycloaddition | Diazo compounds, nitriles | Generation of a library of pharmaceutically important oxazoles | researchgate.net |

| Oxazolidino-sulfonamides | Multi-step synthesis | Linezolid-like precursors | Development of antimicrobial agents | nih.gov |

The ability of this compound derivatives, particularly sulfamethoxazole, to act as ligands for metal ions has been extensively studied. sci-hub.seresearchgate.net These metal complexes are synthesized for various research purposes, including the development of new antimicrobial agents and catalytic systems. sci-hub.se The sulfonamide, with its multiple Lewis base sites (sulfonamide nitrogen, sulfonyl oxygen, and isoxazole ring nitrogen), can coordinate to metal centers in various ways. sci-hub.seresearchgate.net

The synthesis of these complexes is generally straightforward, often involving the reaction of a basic solution of the sulfonamide ligand with a solution of the corresponding metal salt. sci-hub.se Transition metals such as Mn(II), Co(II), Fe(II), Fe(III), Ni(II), Cu(II), and Zn(II) have been successfully complexed with 4-amino-N-(5-methyl-3-isoxazolyl)benzene sulfonamide (sulfamethoxazole). sci-hub.se Spectroscopic analyses, including FTIR, UV-Vis, and NMR, confirm the coordination of the metal to the ligand, typically through the nitrogen and oxygen atoms of the sulfonamide group and sometimes through the isoxazole nitrogen. researchgate.netnih.govnih.gov

For example, in complexes with Ag(I), the ligand has been shown to coordinate through both the isoxazole nitrogen and the sulfonamide nitrogen, forming a dimeric structure. sci-hub.se In certain Ca(II) and Zn(II) complexes, coordination occurs through the sulfonamide nitrogen and a sulfonyl oxygen. sci-hub.se Lanthanide complexes with Schiff base derivatives of sulfamethoxazole have also been synthesized, resulting in nine-coordinated geometries for lanthanides (Gd, Sm, Nd) and a six-coordinated geometry for zinc. nih.gov

The table below lists various metal complexes synthesized from this compound derivatives.

| Metal Center | Ligand | Synthetic Method | Coordination Sites | Ref |

| Mn(II), Co(II), Fe(II), Ni(II), Cu(II), Zn(II) | Sulfamethoxazole | Reaction of basic ligand solution with metal salt solution | Sulfonamide N and O atoms | sci-hub.seresearchgate.netnih.gov |

| Ag(I) | Sulfamethoxazole | Reaction of basic ligand solution with metal salt solution | Isoxazole N and sulfonamide N | sci-hub.se |

| Gd(III), Sm(III), Nd(III), Zn(II) | Schiff base of Sulfamethoxazole | Reaction of ligand with metal nitrate (B79036) salts | Isoxazole N and sulfonyl O atoms | nih.gov |

| Co(II), Zn(II) | 2-(o-sulfamoylphenyl) benzimidazole | Coordination of ligand to divalent transition metals | Sulfonamidate N and endocyclic N of benzimidazole | researchgate.net |

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms underlying the synthesis of this compound and its analogs is essential for optimizing reaction conditions and designing new synthetic routes.

The formation of the sulfonamide bond itself typically proceeds via a nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride. In the synthesis of some benzenesulfonamide analogs, a Sandmeyer reaction is employed as a key step. nih.gov This involves the diazotization of a primary aromatic amine with sodium nitrite (B80452) in an acidic medium, followed by a copper-catalyzed conversion to the sulfonyl chloride. nih.gov

Copper-catalyzed cross-coupling reactions are also utilized to form C-N bonds, for example, in the coupling of a substituted benzenesulfonamide with an aryl halide. nih.gov These reactions are believed to proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.

In the synthesis of certain derivatives, the mechanism involves the formation of a diazonium ion from a primary aromatic amine in an acidic nitric acid medium at low temperatures. researchgate.net This is followed by a condensation reaction with an electron-rich aromatic compound to form an azo group. researchgate.net

For the benzylation of primary amine-derived sulfonamides, a proposed SN1-like mechanism involves the formation of a benzylic carbocation, which is then attacked by the nucleophilic sulfonamide nitrogen. nsf.gov

The synthesis of 1,3,4-oxadiazole sulfonamides has been studied, with investigations into the antibacterial mechanism revealing that the compounds can disrupt the integrity of bacterial cell membranes and inhibit biofilm formation. acs.orgnih.gov While this is a biological mechanism, it is informed by the chemical structure achieved through the synthetic pathway.

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

In ¹H NMR spectroscopy, the chemical environment of each proton in the molecule is recorded as a distinct signal, or chemical shift (δ), measured in parts per million (ppm). For N-(1,2-oxazol-3-yl)benzenesulfonamide, the spectrum is expected to show signals corresponding to the protons on the benzene (B151609) ring and the oxazole (B20620) ring, as well as the sulfonamide N-H proton.

Benzenesulfonamide (B165840) Protons: The protons on the phenyl ring would typically appear in the aromatic region, approximately between 7.5 and 8.0 ppm. Due to the electron-withdrawing nature of the sulfonyl group, the ortho-protons (adjacent to the SO₂) would be shifted further downfield compared to the meta- and para-protons. The signals would likely present as a complex multiplet.

Oxazole Ring Protons: The 1,2-oxazole ring has two protons. The proton at position 4 (C4-H) would likely appear as a doublet around 6.5-7.0 ppm, and the proton at position 5 (C5-H) would appear as a doublet further downfield, potentially around 8.5-9.0 ppm. The coupling between these two adjacent protons would result in their mutual splitting into doublets.

Sulfonamide Proton (N-H): A broad singlet corresponding to the acidic N-H proton of the sulfonamide group would be expected. Its chemical shift is highly variable and depends on the solvent and concentration, but it typically appears downfield, often above 10 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Benzenesulfonamide Carbons: The six carbons of the benzene ring would produce signals in the aromatic region (120-145 ppm). The carbon atom directly attached to the sulfur (C-S) would be found at the downfield end of this range, around 140-145 ppm. The other aromatic carbons would appear between 125 and 135 ppm.

Oxazole Ring Carbons: The three carbon atoms of the oxazole ring would have characteristic shifts. The C3 carbon, bonded to the sulfonamide nitrogen, would be significantly downfield (deshielded), likely in the range of 160-170 ppm. The C4 and C5 carbons would appear at higher fields, typically between 100 and 155 ppm.

Due to the absence of specific experimental data in the searched literature, a data table cannot be generated.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers (cm⁻¹), which correspond to the vibrational frequencies of different bonds.

The expected characteristic absorption bands for this compound would include:

N-H Stretch: A peak in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the sulfonamide group.

C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene and oxazole rings.

S=O Stretch: Two strong absorption bands are characteristic of the sulfonyl group (SO₂). An asymmetric stretching band would appear around 1330-1370 cm⁻¹, and a symmetric stretching band would be observed around 1140-1180 cm⁻¹. These are typically very intense and sharp peaks.

C=N Stretch: The stretching vibration of the C=N bond within the oxazole ring would be expected in the 1600-1650 cm⁻¹ region.

C-O-N Stretch: Vibrations associated with the C-O-N linkage of the oxazole ring would appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹.

S-N Stretch: The sulfonamide S-N bond stretch is expected to show a weak to medium band around 900-940 cm⁻¹.

Due to the absence of specific experimental data in the searched literature, a data table cannot be generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from a ground state to a higher energy excited state. The key parameter is the wavelength of maximum absorption (λmax). The spectrum of this compound is expected to be dominated by the electronic transitions of the benzenesulfonyl and oxazole aromatic systems. One would anticipate absorptions in the UV region, likely between 200 and 300 nm, corresponding to π→π* transitions of the aromatic rings.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental formula of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular ion peak (M⁺) would confirm the molecular weight of this compound (C₉H₈N₂O₃S, Molecular Weight: 224.24 g/mol ).

The fragmentation pattern would provide structural information. Common fragmentation pathways would likely involve:

Cleavage of the S-N bond, giving fragments corresponding to the benzenesulfonyl cation (m/z 141) and the 3-amino-1,2-oxazole radical cation (m/z 84).

Loss of SO₂ (64 mass units) from the molecular ion or major fragments.

Fragmentation of the oxazole ring.

Elemental Analysis for Compositional Verification

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the molecular formula. For this compound (C₉H₈N₂O₃S), the theoretical elemental composition is:

Carbon (C): 48.21%

Hydrogen (H): 3.60%

Nitrogen (N): 12.49%

Sulfur (S): 14.30%

An experimental result within ±0.4% of these theoretical values would serve as strong evidence for the compound's purity and elemental formula.

Due to the absence of specific experimental data in the searched literature, a data table cannot be generated.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the solid-state structure of crystalline materials. This method provides detailed information about the three-dimensional arrangement of atoms and molecules within a crystal lattice. By analyzing the diffraction pattern produced when a single crystal is exposed to an X-ray beam, researchers can elucidate precise molecular geometries, bond lengths, bond angles, and intermolecular interactions. This information is crucial for understanding the physical and chemical properties of a compound in its solid state.

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for the compound this compound. While crystallographic studies have been conducted on closely related derivatives, the precise solid-state structure, including unit cell parameters, space group, and detailed conformational analysis for the parent compound, remains unreported in the accessed literature.

The determination of the crystal structure of this compound would provide valuable insights into its molecular conformation, including the dihedral angles between the benzenesulfonamide and oxazole rings, as well as the nature of its intermolecular interactions, such as hydrogen bonding, which governs its crystal packing.

Structural Elucidation and Conformational Analysis

Molecular Geometry and Bond Parameters

The geometry of such molecules is defined by the spatial relationship between the benzenesulfonamide (B165840) and oxazole (B20620) moieties. In compound (I), the dihedral angle between the two benzene (B151609) rings is 81.27 (8)°. nih.gov The oxazole ring is oriented at 9.1 (2)° and 76.01 (9)° with respect to these benzene rings, indicating a significantly twisted conformation. nih.gov This non-planar arrangement is a common feature in N-phenylbenzenesulfonamides, which often adopt synclinal (gauche) conformations. nih.gov

Quantum chemical calculations on benzenesulfonamide have shown that bond lengths can vary, with C-S, S-N, and S=O bond lengths reported in the ranges of 1.7756–1.7930 Å, 1.6630–1.6925 Å, and approximately 1.45 Å, respectively. researchgate.net These theoretical values provide a general reference for the bond parameters expected within the N-(1,2-oxazol-3-yl)benzenesulfonamide framework.

Table 1: Selected Crystal Data and Refinement for 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₁₇N₃O₅S₂ |

| Formula Weight (Mr) | 407.46 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.6294 (6) |

| b (Å) | 12.2394 (7) |

| c (Å) | 14.9673 (11) |

| β (°) | 106.863 (2) |

| Volume (ų) | 1863.5 (2) |

| Z | 4 |

Conformational Preferences and Dynamics

The conformational landscape of N-arylbenzenesulfonamides is largely dictated by the rotation around the S-N and C-S bonds. The twisted geometry observed in the crystal structure of derivative (I) is indicative of a stable, low-energy conformation. nih.gov Aromatic sulfonamides can exhibit conformational chirality due to these twisted synclinal conformations. nih.gov

The conformation of the N(2)–C(2) bond within the C–SO₂–NH–C segment of similar structures has been observed to be gauche and trans with respect to the two S=O bonds. nih.gov This twisted geometry around the sulfonamide group is crucial as it positions the oxygen atoms to effectively participate in hydrogen bonding. nih.gov Furthermore, potential energy surface scans on related sulfonamides help in understanding the stability of planar versus non-planar structures, with non-planar conformations often being energetically favored. researchgate.net The rotation of fragments within the molecule can lead to different conformer populations in solution, which can be investigated using techniques like Nuclear Overhauser Effect (NOESY) spectroscopy. mdpi.com

Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

Intermolecular interactions are fundamental in dictating the crystal packing and solid-state architecture of sulfonamide derivatives. Hydrogen bonds are the most prominent of these interactions. In the crystal structure of 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide , molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds. nih.gov These interactions form a classic R²₂(8) ring motif, connecting the molecules into one-dimensional polymeric chains that run along the nih.gov direction. nih.gov These chains are further interconnected by C—H⋯O hydrogen bonds, creating a stable three-dimensional network. nih.gov

The formation of N—H⋯O=S hydrogen bonds is a characteristic feature of sulfonamides, where the amide N-H group acts as a hydrogen bond donor and a sulfonyl oxygen atom acts as the acceptor. nih.gov This interaction is generally stronger than other intermolecular forces and plays a significant role in the supramolecular assembly. nih.gov In related structures, such as other benzenesulfonamide derivatives, molecules are linked into two-dimensional arrays by a combination of N—H⋯N and N—H⋯O hydrogen bonds. researchgate.net The study of various benzamide (B126) and quinoline (B57606) derivatives has shown that N-H···O, O-H···N, and O-H···O are common and crucial hydrogen bonding networks that stabilize crystal structures. mdpi.com

Table 2: Hydrogen Bond Geometry (Å, °) for 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Motif |

|---|---|---|---|---|---|

| N2—H2A···N3ⁱ | 0.86 | 2.14 | 2.994 (3) | 172 | R²₂(8) |

| N1—H1A···O1ⁱⁱ | 0.86 | 2.19 | 3.003 (3) | 158 | Chain |

| C17—H17A···O1ⁱⁱ | 0.96 | 2.50 | 3.443 (4) | 167 | Chain |

| C6—H6A···O5ⁱⁱⁱ | 0.93 | 2.52 | 3.297 (4) | 141 | - |

| C11—H11A···O4 | 0.93 | 2.37 | 2.721 (3) | 102 | S(6) |

(Symmetry codes: (i) x, -y+3/2, z-1/2; (ii) x, y, z-1; (iii) -x+1, -y+2, -z+1)

Stereochemical Influences in this compound Derivatives

The stereochemistry of molecules containing oxazole rings can be influenced by intramolecular interactions. For instance, in derivatives of 1,3-benzoxazol-2(3H)-ylidenes, the pronounced stabilization of the E stereoisomer is attributed to intramolecular hydrogen bonding, making it the exclusively observed product in NMR spectroscopy. researchgate.net This type of intramolecular hydrogen bond can create a quasi-ring that significantly stabilizes one stereoisomer over another. researchgate.netmdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the electronic structure and reactivity of N-(1,2-oxazol-3-yl)benzenesulfonamide derivatives. nih.gov These methods provide fundamental insights into the molecule's stability, reactivity, and the nature of its chemical bonds. nih.gov For instance, DFT has been used to determine the optimized molecular structure of related compounds, such as 4-chloro-N-(4-(isoxazole-3-yl)phenyl) benzenesulfonamide (B165840), using the B3LYP/6-31G(d) level of theory. researchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating a higher propensity to engage in chemical reactions. nih.gov

In studies of derivatives like 4‐[(E)‐2‐(1H‐imidazol‐1‐yl)diazen‐1‐yl]‐N‐(5‐methyl‐1,2‐oxazol‐3‐yl)benzene‐1‐sulfonamide (M10), molecular orbital energy calculations were performed to assess these properties. nih.govsemanticscholar.org The analysis of frontier orbitals helps to understand charge transfer interactions within the molecule, which is essential for its biological activity. nih.gov

| Parameter | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap often correlates with higher chemical reactivity and biological activity. nih.gov |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Softer molecules are more reactive. nih.gov |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; a measure of reactivity. nih.gov |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Quantifies the electrophilic nature of a molecule. nih.gov |

This table presents key quantum chemical descriptors derived from HOMO-LUMO energy calculations, which are used to predict the chemical reactivity and bioactivity of molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.govelectrochemsci.org The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface. nih.gov

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are often associated with electronegative atoms like oxygen and nitrogen. nih.gov

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These are typically found around hydrogen atoms. nih.govelectrochemsci.org

Green Regions : Represent areas of neutral or zero potential. nih.gov

For related sulfonamide structures, MEP analysis reveals that the most negative regions are often localized over the oxygen atoms of the carbonyl and sulfonic groups, identifying them as likely sites for interaction with electrophiles. electrochemsci.org Conversely, positive potentials are found around the hydrogen atoms of amino groups, marking them as preferred locations for nucleophilic interactions. electrochemsci.org This mapping helps in understanding intermolecular interactions, such as hydrogen bonding, which are critical for a drug's binding to its biological target. electrochemsci.org

While DFT is a powerful method for calculating the energetics of reaction pathways, including transition states and activation energies, specific studies detailing these pathways for this compound were not prominent in the available research. Such studies would be valuable for understanding its metabolic fate and designing more stable analogues.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to the active site of another, typically a protein or enzyme (the receptor). nih.gov This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of inhibition.

Derivatives of this compound have been the subject of numerous docking studies. A prominent example is Sulfamethoxazole (B1682508) (SMX), an amino- and methyl-substituted derivative, which has been docked against Dihydropteroate (B1496061) Synthase (DHPS), its known target in bacteria like Escherichia coli and Streptococcus pneumoniae. nih.gov These simulations help elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex and are responsible for its inhibitory activity. nih.gov

In another study, a novel derivative, 4‐[(E)‐2‐(1H‐imidazol‐1‐yl)diazen‐1‐yl]‐N‐(5‐methyl‐1,2‐oxazol‐3‐yl)benzene‐1‐sulfonamide (M10), was identified through virtual screening and docking against the main protease (Mpro) of SARS-CoV-2, suggesting its potential as an antiviral agent. nih.govsemanticscholar.org

| Ligand (Derivative) | Target Protein | Organism/Virus | Docking Score (kcal/mol) | Key Finding |

| Sulfamethoxazole | Dihydropteroate Synthase (DHPS) | Escherichia coli, Streptococcus pneumoniae | Not specified | Helps to understand drug-molecule interactions related to its antibacterial mechanism. nih.gov |

| M10 | Main Protease (Mpro) | SARS-CoV-2 | -9.2 | Identified as a potent inhibitor of a key viral enzyme. semanticscholar.org |

| SMX | Main Protease (Mpro) | SARS-CoV-2 | -6.1 | Used as a reference or parent compound in screening for more potent derivatives. nih.gov |

| Compound 9c | Carbonic Anhydrase I (hCA I) | Human | -5.13 | A related benzenesulfonamide derivative showing potential inhibitory properties. nih.gov |

| Compound 9h | Carbonic Anhydrase II (hCA II) | Human | -5.32 | A related benzenesulfonamide derivative showing potent inhibition against a different isoform. nih.gov |

This table summarizes molecular docking studies conducted on derivatives of this compound against various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By correlating physicochemical properties or structural features with activity, QSAR models can predict the potency of new, unsynthesized compounds.

For compounds related to this compound, 3D-QSAR models have been developed. For example, a study on imidazole (B134444) series of compounds, including N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide, used 3D-QSAR to reveal the structural basis of their inhibitory activity. scispace.com These models generate contour maps that visualize the regions around the aligned molecules where specific properties are predicted to enhance or diminish biological activity. scispace.com For instance, blue cubes in a model might indicate that substituting with a bulky group in that region is unfavorable for activity, guiding medicinal chemists in lead optimization. scispace.com

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to assess the stability and dynamics of the predicted ligand-receptor complex over time. MD simulations provide a more realistic model of the biological environment by treating the system as dynamic and including solvent effects.

For the complex of the derivative M10 with the SARS-CoV-2 main protease (Mpro), MD simulations were conducted to observe the stability and interaction profiles. semanticscholar.org Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are calculated to check if the system has reached equilibrium. semanticscholar.org Additionally, the Root Mean Square Fluctuation (RMSF) is analyzed to measure fluctuations of individual protein residues, providing insight into which parts of the protein are most affected by ligand binding. semanticscholar.org Such simulations are crucial for validating docking results and confirming that the predicted binding mode is stable.

In silico Prediction of ADME-Related Molecular Descriptors for Research Compound Profiling

In the early stages of drug discovery and development, the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its pharmacokinetic profile and potential success as a therapeutic agent. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties, allowing for the early profiling and prioritization of research compounds before committing to extensive laboratory synthesis and testing. nih.govswissadme.ch For the research compound this compound, a comprehensive ADME profile was generated using predictive modeling to evaluate its drug-like characteristics.

The evaluation of this compound was conducted using the SwissADME web tool, a widely utilized platform that provides robust predictions for various molecular descriptors related to pharmacokinetics and drug-likeness. nih.govbohrium.commolecular-modelling.ch The predictions are based on a compilation of diverse, peer-reviewed computational models.

The fundamental physicochemical properties of a compound, such as molecular weight, number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), are significant determinants of its ADME profile. Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (Log P), is a critical parameter that influences solubility, absorption, and membrane permeability. The predicted values for this compound are summarized below.

| Molecular Descriptor | Predicted Value |

| Molecular Formula | C₉H₈N₂O₃S |

| Molecular Weight | 224.24 g/mol |

| Log P (iLOGP) | 1.15 |

| Log P (XLOGP3) | 1.13 |

| Log P (WLOGP) | 1.25 |

| Log P (MLOGP) | 1.39 |

| Log P (Silicos-IT) | 1.73 |

| Consensus Log P | 1.33 |

| Topological Polar Surface Area (TPSA) | 81.91 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Data generated using the SwissADME web tool.

A compound's solubility in aqueous environments is fundamental to its absorption and distribution in vivo. The predicted water solubility for this compound was assessed using several models. Furthermore, key pharmacokinetic parameters such as gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability were predicted to understand the compound's potential distribution within the body. Cytochrome P450 (CYP) enzymes are critical for the metabolism of many drugs, and predicting a compound's interaction with these enzymes can foresee potential drug-drug interactions.

| ADME-Related Parameter | Prediction |

| Water Solubility | |

| Log S (ESOL) | -2.12 |

| Solubility (ESOL) | 0.43 mg/ml; 1.92e-3 mol/l |

| Solubility Class (ESOL) | Soluble |

| Log S (Ali) | -2.71 |

| Solubility (Ali) | 0.11 mg/ml; 4.98e-4 mol/l |

| Solubility Class (Ali) | Soluble |

| Log S (SILICOS-IT) | -2.57 |

| Solubility (SILICOS-IT) | 0.15 mg/ml; 6.70e-4 mol/l |

| Solubility Class (SILICOS-IT) | Soluble |

| Pharmacokinetics | |

| Gastrointestinal (GI) absorption | High |

| Blood-Brain Barrier (BBB) permeant | Yes |

| P-glycoprotein (P-gp) substrate | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | No |

| Log Kp (skin permeation) | -6.84 cm/s |

Data generated using the SwissADME web tool.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. These evaluations are often based on established rules derived from the analysis of successful oral drugs. The Lipinski rule of five is a widely recognized guideline for assessing drug-likeness. Additionally, medicinal chemistry friendliness filters help identify compounds with potentially problematic chemical features that might lead to issues during synthesis or in biological assays.

| Drug-Likeness Model / Filter | Prediction |

| Lipinski Rule of Five | Yes; 0 violations |

| Ghose Filter | Yes; 0 violations |

| Veber Filter | Yes; 0 violations |

| Egan Filter | Yes; 0 violations |

| Muegge Filter | Yes; 0 violations |

| Bioavailability Score | 0.55 |

| Lead-likeness | Yes; 0 violations |

| Synthetic Accessibility | 2.53 |

| PAINS (Pan Assay Interference Compounds) | 0 alerts |

| Brenk | 0 alerts |

Data generated using the SwissADME web tool.

Investigation of Biological Interactions and Mechanisms in Vitro / in Silico Focus

Antimicrobial Research

Interference with Microbial Metabolic Pathways (e.g., Folic Acid Synthesis)

The benzenesulfonamide (B165840) scaffold is foundational to a class of synthetic antimicrobial agents known as sulfonamides. These compounds function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the folic acid synthesis pathway of many microorganisms. researchgate.net Bacteria must synthesize their own folic acid, an essential nutrient for DNA and protein synthesis, making this pathway an effective target for antimicrobial drugs. researchgate.net

A prominent derivative, Sulfamethoxazole (B1682508), which has a 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide structure, serves as a classic example of this mechanism. researchgate.net By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfamethoxazole competitively blocks the enzyme's active site. This inhibition disrupts the production of dihydropteroic acid, a precursor to dihydrofolic acid, thereby halting the synthesis of folic acid and leading to bacterial cell death or growth inhibition. researchgate.net

Further research into related structures has explored the conjugation of the folic acid scaffold with various sulfonamides to create new agents targeting dihydrofolate reductase (DHFR), another key enzyme in the same pathway. nih.gov Molecular docking studies on these novel conjugates have been performed to elucidate their binding mechanisms within the DHFR enzyme active site, suggesting that the core benzenesulfonamide structure is a versatile pharmacophore for disrupting microbial folic acid metabolism. nih.gov

Antiproliferative Research

The N-(1,2-oxazol-3-yl)benzenesulfonamide framework and its analogs have been the subject of extensive antiproliferative research, demonstrating multifaceted mechanisms for inhibiting cancer cell growth.

Cellular Cytotoxicity Mechanisms (e.g., DNA binding studies)

One of the primary mechanisms underlying the cytotoxic effects of benzenesulfonamide derivatives is their interaction with DNA. Studies on sulfamethoxazole, a methylated version of the core compound, have shown that it binds to calf thymus DNA (CT-DNA) with a binding constant (Kb) of 4.37 × 10⁴ M⁻¹. researchgate.net Molecular docking simulations suggest that this interaction occurs within the minor groove of the DNA helix, primarily through hydrogen bonding between the sulfonamide oxygen atoms and guanine (B1146940) nucleotides. researchgate.net

More complex derivatives have been synthesized to enhance this interaction. A study on 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamides (compounds YM-1, YM-2, and YM-3) employed spectroscopic and electrochemical methods to investigate their DNA binding properties. The results indicated that these compounds interact with DNA through a mixed mode involving both intercalation and groove binding. nih.govresearchgate.net The binding affinity and thermodynamic parameters confirmed that the interaction is spontaneous. nih.govresearchgate.net Among the tested compounds, YM-1 exhibited the strongest binding affinity. nih.govresearchgate.net All three derivatives displayed dose-dependent cytotoxicity against the MG-U87 human glioblastoma cancer cell line. researchgate.netnih.gov

Table 1: DNA Binding and Thermodynamic Parameters for Sulfonamide Derivatives Data sourced from experimental and theoretical analyses of compounds YM-1, YM-2, and YM-3. nih.gov

| Compound | Binding Constant (Kb) x 104 (M-1) | Gibbs Free Energy (ΔG) (kJ mol-1) | Binding Mode |

|---|---|---|---|

| YM-1 | 15.8 | -29.66 | Mixed Intercalative/Groove |

| YM-2 | 13.8 | -29.33 | Mixed Intercalative/Groove |

| YM-3 | 12.5 | -29.08 | Mixed Intercalative/Groove |

Other benzenesulfonamide derivatives have been shown to induce cytotoxicity through different mechanisms, such as modulating intracellular pH and increasing levels of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in lung cancer cells. immunopathol.com

Tubulin Polymerization Inhibition Studies

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. Several benzenesulfonamide derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govmdpi.com These agents often bind to the colchicine (B1669291) binding site on β-tubulin, disrupting the formation of the mitotic spindle, which leads to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.govnih.gov

For example, a series of 2-N-aryl-substituted benzenesulfonamidoacetamides were developed as novel tubulin polymerization inhibitors that demonstrated impressive cytotoxicity against a range of cancer cells. nih.gov Similarly, research on 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives identified compounds that inhibit tubulin polymerization with IC₅₀ values in the sub-micromolar range. researchgate.net One such derivative, DL14, was found to competitively inhibit tubulin polymerization with an IC₅₀ of 0.83 μM. researchgate.net These findings highlight the potential of the benzenesulfonamide scaffold in developing antimitotic agents that interfere with microtubule dynamics. nih.govnih.govmdpi.com

Targeting of Cancer-Related Cellular Processes

Beyond direct DNA interaction and tubulin inhibition, benzenesulfonamide derivatives have been engineered to target other specific cellular processes and proteins that are dysregulated in cancer.

Enzyme Inhibition: A significant area of research involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform hCA IX. nih.gov This enzyme is overexpressed in many hypoxic solid tumors and plays a role in tumor cell proliferation and survival. Benzenesulfonamide-based compounds have been designed to act as potent and selective inhibitors of hCA IX, with some derivatives showing inhibition constants (Ki) in the nanomolar range. nih.govnih.gov In addition to CAs, other enzymes such as urease have also been identified as targets. nih.govresearchgate.net

Signal Transduction Pathway Modulation: Certain benzenesulfonamide derivatives have been developed as dual-target inhibitors. For instance, compounds have been designed to simultaneously inhibit tubulin polymerization and the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net STAT3 is a transcription factor that is persistently activated in many cancers, promoting cell proliferation and survival. The dual inhibition of both tubulin and STAT3 represents a promising strategy to enhance antitumor efficacy. researchgate.net

Inhibition of Angiogenesis: Tumor growth is dependent on angiogenesis, the formation of new blood vessels. The Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. researchgate.net Novel sulfonamide-triazole-glycoside hybrids have been synthesized and shown to inhibit VEGFR-2, thereby blocking a critical pathway for tumor progression. These compounds were also found to induce cell cycle arrest at the G1 stage in cancer cells. researchgate.net

Anti-inflammatory Research

The benzenesulfonamide core structure is also present in compounds investigated for their anti-inflammatory properties. These agents act by modulating the pathways involved in the inflammatory response.

Modulation of Inflammatory Mediators (e.g., Nitrite (B80452) Production)

Inflammation is a complex biological response involving the release of various pro-inflammatory mediators. Research has demonstrated that novel benzenesulfonamide derivatives can effectively suppress this process. A study on benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine showed significant anti-inflammatory activity by reducing the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1alpha (IL-1α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.gov

Furthermore, these compounds were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical to the production of prostaglandins, another set of inflammatory mediators. The derivatives demonstrated significant inhibitory activity against both COX-1 and COX-2, with efficacy comparable to or exceeding that of the standard anti-inflammatory drug indomethacin (B1671933) in vitro. researchgate.netmdpi.com This dual action of suppressing pro-inflammatory cytokines and inhibiting COX enzymes highlights the therapeutic potential of these compounds in treating inflammatory conditions. researchgate.net

Table 2: In Vitro Cyclooxygenase (COX) Inhibition by Benzenesulfonamide Derivatives Data represents the mean percentage of inhibition compared to a control. mdpi.com

| Compound | Mean COX-1 Inhibition (%) | Mean COX-2 Inhibition (%) |

|---|---|---|

| Compound 1 | 70% | 98% |

| Compound 2 | 69% | 98% |

| Compound 3 | 70% | 99% |

| Indomethacin (Reference) | 68% | 97% |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents on Biological Interaction Profiles

The biological activity of N-(1,2-oxazol-3-yl)benzenesulfonamide can be significantly modulated by the introduction of various substituents on both the benzenesulfonamide (B165840) and the oxazole (B20620) rings. These modifications can alter the compound's size, shape, lipophilicity, and electronic distribution, thereby influencing its binding affinity to biological targets.

Research on a series of 1,3-oxazole sulfonamides as tubulin polymerization inhibitors has demonstrated the profound impact of substituents on the anilino-pyridyl portion of the molecule. While not the specific N-(1,2-oxazol-3-yl) scaffold, these findings provide valuable insights into how substitutions on the aromatic rings of related structures can drive activity. For instance, in a study of N-(2-anilino-3-pyridyl)benzenesulfonamides, it was observed that different substituents on the phenyl and pyridyl rings led to a range of antitumor activities. acs.org The introduction of halogenated and alkyl-substituted anilines, in particular, resulted in potent and selective inhibitors of leukemia cell lines. acs.org

In another study focusing on benzenesulfonamide analogs as anti-glioblastoma agents, various derivatives were synthesized and tested. Compound AL106 , a 4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide, was identified as a potential anti-glioblastoma compound with an IC50 value of 58.6 µM. nih.gov This highlights how complex substituents on the benzene (B151609) ring can confer significant biological activity.

The following interactive table summarizes the growth inhibition data (GI50) for a selection of 1,3-oxazole sulfonamide derivatives against various cancer cell lines, illustrating the effect of different substituents.

| Compound | Substituent (R) | Mean GI50 (µM) | Leukemia Cell Line GI50 (nM) |

|---|---|---|---|

| 14 | 4-chloro | Submicromolar | >100 |

| 16 | Not specified | 0.655 | >100 |

| 18 | 4-bromo | Submicromolar | >100 |

| 44 | 2-chloro-5-methyl | Not specified | 48.8 |

| 58 | 1-naphthyl | Not specified | 44.7 |

Influence of Ring System Modifications on Research Efficacy

For example, the replacement of the oxazole ring with other five-membered heterocycles, such as a 1,3,4-thiadiazole (B1197879) in the case of compound AL106 , has been shown to yield compounds with significant anti-glioblastoma activity. nih.gov This suggests that the sulfonamide moiety can be effectively paired with various heterocyclic systems to achieve desired biological outcomes.

In a study of metallo-β-lactamase inhibitors, it was found that the position of substituents on the benzene ring of benzenesulfonamide derivatives was critical for inhibitory potency. Specifically, meta-substituted derivatives showed significantly higher activity against the ImiS enzyme compared to ortho- or para-substituted analogs. nih.gov This indicates that the geometry of the entire molecule, dictated by the substitution pattern on the ring system, is a key determinant of efficacy.

The following interactive table presents the IC50 values of various benzenesulfonamide derivatives against the metallo-β-lactamase ImiS, demonstrating the influence of substituent position on the benzene ring.

| Compound Series | Substitution Pattern | IC50 Range (µM) | Most Potent Inhibitor (IC50) |

|---|---|---|---|

| 1a-1j | ortho/para | 2.7–9.3 | - |

| 2a-2h | meta | <1 | 2g (0.11 µM) |

| 3e-3f | Not specified | 4.6–5.4 | - |

Correlations between Electronic Structure and Biological Response

The electronic properties of this compound and its derivatives play a crucial role in their biological activity. The distribution of electron density, as influenced by electron-donating or electron-withdrawing substituents, can affect the strength of interactions with biological targets, such as hydrogen bonding and π-π stacking.

Quantitative structure-activity relationship (QSAR) studies are powerful tools for elucidating these correlations. For instance, a QSAR study on a series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives revealed key molecular descriptors that influence their anticancer activity. mdpi.comnih.gov The models generated from this analysis showed that for the MCF-7 breast cancer cell line, the presence of oxygen atoms in certain functional groups had a disadvantageous effect on cytotoxic activity. mdpi.com This suggests that modulating the electronic environment around specific atoms can tune the biological response.

Another QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives as herbicides indicated that the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields were all important factors in determining biological activity. nih.gov These findings underscore the multifaceted nature of electronic effects on molecular interactions. While not directly on the this compound scaffold, these studies provide a framework for understanding how electronic structure can be correlated with biological response in related sulfonamide compounds.

Stereochemical Influences on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in molecular recognition and, consequently, in the biological activity of chiral compounds. For this compound, if a chiral center is introduced, the different enantiomers or diastereomers can exhibit vastly different biological profiles.

The specific three-dimensional shape of a molecule determines how it fits into the binding site of a protein or other biological target. Noncovalent interactions, which are fundamental to enantioselective recognition, are highly sensitive to the spatial arrangement of functional groups. nih.gov Even subtle changes in stereochemistry can lead to significant differences in binding affinity and efficacy.

Role As a Chemical Scaffold and Building Block in Advanced Synthesis

Precursor for Novel Heterocyclic Systems

The N-(1,2-oxazol-3-yl)benzenesulfonamide framework serves as a valuable precursor for the synthesis of more complex heterocyclic systems. The inherent reactivity of the isoxazole (B147169) and sulfonamide groups can be exploited to construct new rings and introduce additional functionality.

A notable application of this scaffold is in the synthesis of N-sulfonyl amidines. Research has demonstrated that isoxazole thioamides can react with sulfonyl azides to regioselectively produce N-sulfonyl amidines. This transformation is significant as N-sulfonyl amidines are themselves important pharmacophores and versatile intermediates in organic synthesis. The reaction proceeds efficiently and provides a direct route to these valuable compounds, showcasing the utility of the N-(1,2-oxazol-3-yl) moiety as a reactive handle for further chemical elaboration.

Furthermore, the isoxazole ring within the this compound scaffold can be a part of a building block for constructing other heterocyclic systems. For instance, libraries of 2-(isoxazol-3-yl)-1H-imidazole sulfonamide derivatives have been synthesized, indicating the utility of the isoxazole motif in the formation of other azole rings. While the synthesis may not directly start from this compound, it highlights the synthetic accessibility and value of the isoxazolyl-sulfonamide linkage in generating diverse heterocyclic structures.

The general synthetic approach to N-(isoxazol-3-yl)benzenesulfonamides often involves the reaction of a 3-aminoisoxazole derivative with a benzenesulfonyl chloride. This modular synthesis allows for the introduction of a wide variety of substituents on both the isoxazole and the benzene (B151609) ring, further expanding the scope of this scaffold as a precursor for a multitude of novel heterocyclic systems.

Design of Hybrid Molecules for Multitarget Research

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery for addressing complex diseases with multiple targets. The this compound scaffold is well-suited for the design of such hybrid molecules.

The sulfonamide group is a well-established pharmacophore present in numerous drugs. By coupling it with a 1,2-oxazole ring, a moiety also found in various biologically active compounds, a hybrid molecule with potential for synergistic or multi-target activity is created. Researchers have explored the synthesis of hybrid molecules incorporating the sulfonamide group with other heterocyclic rings like 1,2,4-triazole (B32235) to develop new antimalarial agents. This approach of linking a sulfonamide to a heterocyclic ring is a common strategy to create compounds with enhanced biological profiles.

The versatility of the this compound scaffold allows for the incorporation of additional pharmacophoric elements. For example, derivatives of this scaffold can be designed to interact with multiple biological targets by modifying the substituents on the benzene ring or the isoxazole ring. This can lead to the development of compounds with improved efficacy and a reduced likelihood of drug resistance. The synthesis of a variety of sulfonamide-based hybrid compounds has been a focus of recent research, with the aim of generating molecules with a broad spectrum of biological activities.

Integration into Complex Polycyclic Architectures

While direct examples of the integration of this compound into complex polycyclic architectures are not extensively reported, the chemical nature of this scaffold suggests its potential as a building block for such structures. The functional groups present in the molecule offer multiple points for annulation and cyclization reactions.

Cascade reactions, which involve a series of intramolecular or intermolecular transformations to rapidly build molecular complexity, are a powerful tool in the synthesis of polycyclic systems. For instance, the synthesis of oxazino[4,3-a]indoles has been achieved through a cascade addition-cyclization reaction. This demonstrates how a relatively simple heterocyclic precursor can be elaborated into a more complex, fused polycyclic architecture. It is conceivable that this compound derivatives, with appropriate functionalization, could participate in similar cascade reactions to generate novel polycyclic frameworks.

The isoxazole ring itself can undergo various transformations, including ring-opening and rearrangement reactions, which can be exploited to construct new carbocyclic or heterocyclic rings. By strategically placing reactive groups on the this compound scaffold, it is possible to design synthetic routes that lead to the formation of intricate polycyclic structures. Further research in this area could unlock the potential of this scaffold in the synthesis of complex natural product analogues and other novel polycyclic compounds.

Applications in Combinatorial Chemistry Libraries for Research

Combinatorial chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. The modular nature of the this compound scaffold makes it an ideal candidate for the construction of such libraries.

The synthesis of a library of 2-(isoxazol-3-yl)-1H-imidazole sulfonamide derivatives has been reported, showcasing the application of the isoxazole-sulfonamide motif in a combinatorial approach to generate a collection of compounds for biological evaluation. Similarly, the synthesis of a library of N-sulfonyl amidines bearing differently substituted 1,2,3-triazoles has been achieved, further highlighting the utility of sulfonamide-based heterocyclic scaffolds in combinatorial chemistry.

Future Research Trajectories and Unexplored Avenues

Development of Novel Synthetic Methodologies

Future synthetic efforts will likely focus on creating more efficient, sustainable, and diverse routes to N-(1,2-oxazol-3-yl)benzenesulfonamide and its derivatives. Key areas of development include:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic systems, such as 3-amino-substituted 1,2-benzisoxazoles. researchgate.net This eco-friendly approach could be adapted for the rapid synthesis of this compound libraries, facilitating faster screening of new analogs. researchgate.net

Multi-Component Reactions (MCRs): Designing one-pot, multi-component sequences offers a streamlined approach to generating structural diversity. nih.gov An amidation-coupling-cycloisomerization (ACCI) strategy, for instance, could be envisioned where a benzenesulfonamide (B165840) precursor, a propargylamine (B41283) equivalent, and another component are combined to rapidly assemble the target scaffold. organic-chemistry.org

Novel Cyclization Strategies: The core 1,2-oxazole ring is central to the molecule's structure. Classic methods involve the reaction of a three-carbon component like a 1,3-diketone with hydroxylamine (B1172632) hydrochloride or the 1,3-dipolar cycloaddition of alkynes with nitrile oxides. nih.gov Future research could explore transition-metal-free intramolecular cyclization of N-propargylic amides or gold-catalyzed heterocyclization to access novel substitution patterns on the oxazole (B20620) ring. organic-chemistry.org The van Leusen oxazole synthesis, which uses tosylmethylisocyanides (TosMICs), is another powerful strategy for preparing diverse oxazole derivatives from aldehydes. nih.gov

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for the key intermediates or the final sulfonamide coupling step could enable efficient and automated production of analog libraries for high-throughput screening.

A comparison of potential synthetic strategies is outlined below.

| Methodology | Key Features | Potential Advantages | Relevant Precursors/Reagents | Citation |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times (hours vs. days), improved yields, eco-friendly. | 3-chloro-1,2-benzisoxazoles, various amines. | researchgate.net |

| van Leusen Oxazole Synthesis | [3+2] cycloaddition using tosylmethylisocyanides (TosMICs). | High flexibility in creating substituted oxazoles from aldehydes. | Aldehydes, TosMIC, K₂CO₃. | nih.gov |